ME-143 is classified as a synthetic isoflavone, a type of flavonoid that mimics the structure of estrogen and exhibits various biological activities. Its primary target is the ENOX2 enzyme, which is involved in redox signaling and cancer progression.
The synthesis of ME-143 involves several key steps that highlight its chemical structure and functional groups. The process typically includes:
The synthesis process has been optimized to yield high purity levels, which are crucial for subsequent biological evaluations.
ME-143 possesses a complex molecular structure characterized by multiple rings and functional groups typical of isoflavones. The structural formula can be represented as follows:
The structural analysis reveals:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm the structure of ME-143.
ME-143 participates in various chemical reactions that are pivotal for its biological activity:
These reactions underscore the potential of ME-143 as an anticancer agent by targeting specific pathways involved in tumor growth.
The mechanism of action of ME-143 primarily revolves around its interaction with ENOX2:
These mechanisms highlight the multifaceted approach of ME-143 in targeting cancer cells.
ME-143 exhibits several physical and chemical properties relevant to its function:
These properties are essential for understanding how ME-143 behaves in biological systems.
ME-143 has several promising applications in scientific research and medicine:
ME-143 (also known as NV-143) functions as a second-generation, tumor-specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain [1]. This enzymatic complex catalyzes the transfer of electrons from NADH to ubiquinone, coupled with proton pumping across the mitochondrial inner membrane to establish the electrochemical gradient essential for ATP synthesis. ME-143 selectively disrupts this process by binding to the catalytic site of Complex I, thereby impeding NADH oxidation and subsequent electron transfer [1] [8]. Biochemical assays demonstrate that ME-143 induces a dose-dependent reduction in Complex I enzymatic activity, with significant inhibition observed at concentrations as low as 3.125 μM in colorectal cancer cell lines like DLD1 [1].
The tumor-specificity of ME-143 arises from the metabolic vulnerability of cancer cells, which frequently exhibit heightened dependence on mitochondrial Complex I activity compared to normal cells. This dependence is particularly pronounced in aggressive cancer subtypes, such as the mesenchymal colorectal cancer (CMS4) subtype, which shows inherent downregulation of Complex I subunits. Research utilizing CMS4 models (e.g., MDST8 cells) reveals that pharmacological inhibition by ME-143 exacerbates pre-existing Complex I deficiencies, creating a critical metabolic crisis specifically in malignant cells [3] [8].
Table 1: ME-143 Effects on Cancer Cell Lines
Cell Line | Cancer Type | Primary Target | Key Effect (Concentration) | Experimental Outcome |
---|---|---|---|---|
DLD1 | Colorectal | Complex I | Proliferation inhibition (3.125 μM) | ~40% reduction at 3.125 μM [1] |
RKO | Colorectal | Complex I | Metabolic disruption (10-100 μM) | Dose-dependent OCR reduction [1] |
MDST8 (CMS4) | Colorectal | Complex I | ROS induction & Migration modulation | Enhanced mtROS, FAK activation [3] [8] |
LoVo (CMS1) | Colorectal | Complex I | Mild ROS increase | Limited migratory impact [3] [8] |
The inhibition of Complex I by ME-143 triggers profound disruption of oxidative phosphorylation (OXPHOS). Seahorse extracellular flux analyses demonstrate that ME-143-treated cancer cells exhibit significantly reduced oxygen consumption rates (OCR), particularly affecting basal respiration and ATP-linked respiration [1] [8]. This collapse in mitochondrial energy production forces cancer cells toward compensatory metabolic pathways, but insufficient glycolytic upregulation creates an energetic deficit incompatible with sustained proliferation and survival [3].
A critical consequence of Complex I inhibition is the overproduction of mitochondrial reactive oxygen species (mtROS). Under physiological conditions, Complex I tightly controls electron flow to minimize free radical leakage. ME-143 disrupts this control, causing electrons to accumulate within the electron transport chain and prematurely react with oxygen, generating superoxide anions [3] [8]. This effect is markedly amplified in CMS4 colorectal cancer cells due to their inherently low Complex I activity coupled with compromised antioxidant defenses, specifically involving the inactivation of superoxide dismutase 2 (SOD2) via hyperacetylation [8]. The resulting redox imbalance acts as a dual-edged sword: while acute ROS bursts can trigger cell death, chronic elevation promotes pro-tumorigenic signaling in resistant cells. Notably, studies show that both genetic (SOD2 overexpression) and pharmacological (MitoTEMPO) quenching of mtROS significantly blunt ME-143-induced migration in CMS4 models, confirming ROS as a key effector molecule [3] [8].
Beyond its primary metabolic effects, ME-143 exerts significant inhibitory effects on the canonical WNT/β-catenin signaling pathway, a frequently dysregulated oncogenic cascade in colorectal cancer (CRC) [1] [9]. Activation of WNT signaling stabilizes β-catenin, enabling its nuclear translocation and transcription of target genes (e.g., MYC, CCND1) driving proliferation, invasion, and stemness. ME-143 disrupts this pathway by promoting the cytoplasmic sequestration and degradation of β-catenin. Mechanistic studies indicate this occurs downstream of Complex I inhibition, likely mediated through ROS-dependent activation of kinases (e.g., GSK3β) that phosphorylate β-catenin, targeting it for proteasomal destruction [1].
The clinical relevance of this inhibition is underscored by the differential sensitivity of CRC molecular subtypes. Tumors with mesenchymal features (CMS4), characterized by active TGF-β signaling and epithelial-mesenchymal transition (EMT), exhibit heightened vulnerability to ME-143. This sensitivity correlates with the inverse relationship observed between low Complex I expression/activity and elevated EMT markers in patient cohorts. Patients exhibiting this molecular signature (low Complex I, high EMT) demonstrate significantly poorer prognosis, positioning ME-143 as a potential targeted therapy for this aggressive CRC subtype [3] [8]. In vitro, ME-143 treatment of CRC cells like DLD1 significantly reduces the expression of key β-catenin target genes and suppresses anchorage-independent growth, hallmarks of WNT pathway inhibition [1].
The anti-tumor efficacy of ME-143 is amplified through its engagement of programmed cell death pathways, particularly apoptosis and autophagy, creating a coordinated cytotoxic response.
Apoptosis Induction: ME-143 treatment triggers intrinsic (mitochondrial) apoptosis. Complex I inhibition and the resultant mtROS surge cause mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release into the cytosol. Cytochrome c forms the apoptosome with APAF1, activating caspase-9 and subsequently the executioner caspases-3/7 [4] [8]. Furthermore, the metabolic stress induced by ATP depletion activates AMPK, which can inhibit mTORC1 and modulate BCL-2 family proteins (e.g., downregulation of MCL-1, upregulation of BIM), tilting the balance toward apoptosis [4] [10].
Autophagy Modulation: ME-143 induces cytoprotective autophagy, a process initially triggered as a survival mechanism to mitigate metabolic and oxidative stress. This involves the inhibition of the mTORC1 pathway, leading to ULK1 complex activation, phagophore formation, and LC3-I to LC3-II conversion [4] [10]. However, prolonged or excessive ME-143 exposure can overwhelm this protective capacity, leading to autophagy-dependent cell death (ADCD). This shift occurs when sustained autophagic flux depletes essential cellular components beyond a critical threshold or when autophagy intersects with apoptotic signaling (e.g., via degradation of anti-apoptotic proteins like FLIP) [4] [5] [10]. The interaction between ME-143-induced autophagy and apoptosis is context-dependent. Pharmacological inhibition of autophagy (e.g., chloroquine) can sometimes potentiate ME-143-induced apoptosis by blocking a key stress-relief pathway, while in other contexts, intact autophagy is necessary for efficient apoptotic execution via mutual crosstalk [4] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7